(R)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
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Overview
Description
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom at the 5th position of the picolinamide ring and a hydroxy-methylbutan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide typically involves multiple steps. One common method includes the bromination of picolinamide followed by the introduction of the hydroxy-methylbutan-2-yl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an androgen receptor modulator
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an androgen receptor modulator, influencing the activity of androgen receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide
- Pyrimidine and triazine derivatives
Uniqueness
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15BrN2O2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI Key |
QEDKHOHNXAQEQF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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